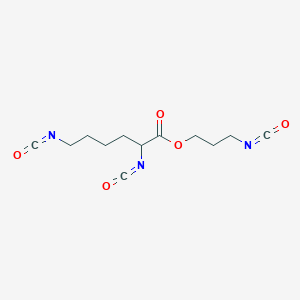
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide is a chemical compound with the molecular formula C12H17N2O2Br It is known for its unique structure, which includes a pyridinium ring substituted with a dimethylcarbamoyloxy group and a 2-methylallyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the dimethylcarbamoyloxy and 2-methylallyl groups. One common method involves the reaction of 3-hydroxy-1-methylpyridinium bromide with dimethylcarbamoyl chloride and 2-methylallyl bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, leading to the formation of different substituted pyridinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinium derivatives.
科学研究应用
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a cholinesterase inhibitor.
作用机制
The mechanism of action of Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s effects on other molecular pathways are also being investigated .
相似化合物的比较
Similar Compounds
Pyridostigmine Bromide: Another cholinesterase inhibitor with a similar structure but different substituents.
Neostigmine Bromide: Similar in function but with distinct structural differences.
Edrophonium Chloride: A short-acting cholinesterase inhibitor with a different chemical structure.
Uniqueness
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a dimethylcarbamoyloxy group and a 2-methylallyl group makes it a valuable compound for various applications, distinguishing it from other similar cholinesterase inhibitors .
属性
CAS 编号 |
69440-45-5 |
|---|---|
分子式 |
C12H17BrN2O2 |
分子量 |
301.18 g/mol |
IUPAC 名称 |
[1-(2-methylprop-2-enyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C12H17N2O2.BrH/c1-10(2)8-14-7-5-6-11(9-14)16-12(15)13(3)4;/h5-7,9H,1,8H2,2-4H3;1H/q+1;/p-1 |
InChI 键 |
MQWIQBLFSDIUQY-UHFFFAOYSA-M |
规范 SMILES |
CC(=C)C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)

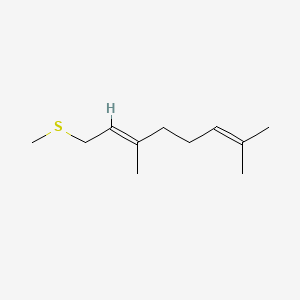
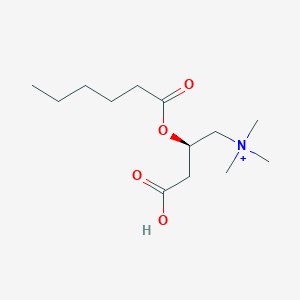
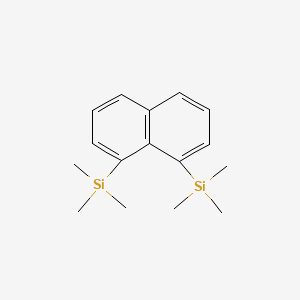
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
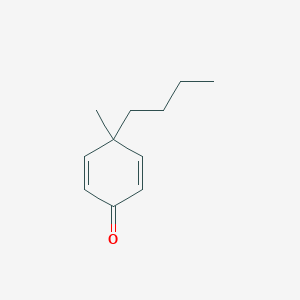
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
